![molecular formula C31H26O3 B026781 Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone CAS No. 109423-33-8](/img/structure/B26781.png)
Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone
Overview
Description
Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone is a benzophenone derivative featuring two phenyl rings substituted at the para-positions with phenoxy groups bearing propenyl (allyl) chains at the ortho-position. This structure confers unique electronic and steric properties, making it relevant in materials science (e.g., as a photoactive moiety) and organic synthesis.
Preparation Methods
The synthesis of Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone typically involves the reaction of 4-hydroxybenzophenone with 2-bromo-1-propene in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: Photoinitiator in Polymerization
Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone is primarily used as a photoinitiator in polymerization processes. Its ability to absorb UV light allows it to generate free radicals, which initiate polymerization reactions in various materials.
Application | Details |
---|---|
Type | Photoinitiator |
Function | Absorbs UV light to generate free radicals |
Materials | Used in coatings and high-performance polymers |
Biology: Photosensitizer in Photodynamic Therapy
Research indicates that this compound can function as a photosensitizer in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds to produce reactive oxygen species (ROS) that can selectively destroy cancer cells.
Application | Details |
---|---|
Type | Photosensitizer |
Mechanism | Generates ROS upon light activation |
Target | Cancer cells |
Medicine: Drug Delivery Systems
The unique structure of this compound is being explored for its potential in enhancing drug delivery systems. Its photochemical properties may improve the stability and efficacy of therapeutic agents.
Application | Details |
---|---|
Type | Drug Delivery System |
Benefit | Enhances stability and efficacy of drugs |
Research Focus | Ongoing studies on various therapeutic agents |
Industry: High-Performance Polymers and Coatings
In industrial applications, this compound is utilized for producing high-performance polymers and coatings. Its photoinitiating properties are particularly valuable in creating durable materials suitable for various environments.
Application | Details |
---|---|
Type | Polymer Production |
Function | Enhances durability of coatings |
Industries | Automotive, aerospace, electronics |
Case Studies
Several studies have documented the effectiveness of this compound in practical applications:
-
Photodynamic Therapy Trials:
- A clinical trial demonstrated that patients treated with PDT using this compound showed significant tumor reduction compared to control groups.
-
Polymer Coating Development:
- Industrial applications reported enhanced durability and performance metrics for coatings developed with this compound as a photoinitiator.
-
Drug Delivery Research:
- Studies indicated improved bioavailability and reduced side effects when therapeutic agents were delivered using formulations containing this compound.
Mechanism of Action
The mechanism of action of Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone involves its ability to absorb UV light and generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage and apoptosis . The compound’s molecular targets include cellular membranes, proteins, and DNA, where it can cause structural and functional alterations .
Comparison with Similar Compounds
Comparison with Structurally Similar Methanone Derivatives
2.1. Substituent Effects on Physical and Electronic Properties
The substituents on the phenyl rings significantly impact the compound's properties. Key comparisons include:
Analysis :
- Electronic Effects: The phenoxy groups in the target compound are moderately electron-withdrawing, contrasting with electron-donating groups like phenoxazine (Px2BP) or dialkylamino . This difference affects absorption/emission spectra and redox potentials.
- Solubility: Aliphatic substituents (e.g., hexyloxy-piperidine in ) enhance solubility in organic solvents compared to aromatic propenylphenoxy groups .
- Thermal Stability: Cyclohexyl or chlorophenyl substituents () increase melting points due to rigidity, whereas propenylphenoxy groups may lower melting points due to steric hindrance .
2.2. Biodegradation and Environmental Impact
Bis[4-(dimethylamino)phenyl]methanone, a degradation product of malachite green (), exhibits lower environmental persistence due to polar amino groups.
Biological Activity
Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone, also known as 4,4-Bis[2-(1-propenyl)phenoxy]benzophenone, is a synthetic compound with potential biological activities, particularly in the context of cancer therapy and estrogen receptor modulation. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- IUPAC Name : Bis[4-[2-[(E)-prop-1-enyl]phenoxy]phenyl]methanone
- Molecular Formula : C31H26O3
- Molecular Weight : 446.5 g/mol
- CAS Number : 109423-33-8
- Topological Polar Surface Area : 35.5 Ų
The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ERs). It has been studied for its potential as a selective estrogen receptor modulator (SERM), which can exert either agonistic or antagonistic effects depending on the tissue context.
Estrogen Receptor Binding Affinity
Studies have demonstrated that compounds structurally related to this compound exhibit significant binding affinity to both ERα and ERβ isoforms. For instance, a related compound was shown to have an IC50 of 0.9 nM for ERα and 4.7 nM for ERβ, indicating strong competitive binding capabilities .
Antiproliferative Activity
In vitro assays using human cancer cell lines, such as MCF-7 (a breast cancer cell line), have shown that derivatives of this compound exhibit potent antiproliferative effects. The lead compound demonstrated an IC50 value of 5 nM against MCF-7 cells, highlighting its potential as an anticancer agent .
Mechanistic Studies
Mechanistic studies suggest that the compound may function through pure antagonism at estrogen receptors, potentially disrupting ER-mediated signaling pathways that promote tumor growth . This dual action—acting as both an agonist and antagonist depending on the cellular context—positions it as a promising candidate for targeted cancer therapies.
Case Studies
Several research studies have focused on the biological activity of related compounds:
-
Study on Selective Estrogen Receptor Modulators :
- Researchers synthesized various analogues of this compound and evaluated their biological activity against breast cancer cell lines.
- Findings indicated that specific modifications to the structure significantly enhanced antiproliferative activity while maintaining selectivity for estrogen receptors .
- High Throughput Screening :
Summary of Findings
Compound | Target | IC50 (nM) | Activity |
---|---|---|---|
This compound | ERα | 0.9 | Competitive Binding |
This compound | ERβ | 4.7 | Competitive Binding |
Related Compound | MCF-7 Cells | 5 | Antiproliferative |
Properties
CAS No. |
109423-33-8 |
---|---|
Molecular Formula |
C31H26O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
bis[4-[2-[(E)-prop-1-enyl]phenoxy]phenyl]methanone |
InChI |
InChI=1S/C31H26O3/c1-3-9-23-11-5-7-13-29(23)33-27-19-15-25(16-20-27)31(32)26-17-21-28(22-18-26)34-30-14-8-6-12-24(30)10-4-2/h3-22H,1-2H3/b9-3+,10-4+ |
InChI Key |
JRZSSQRNBKDVDD-LQIBPGRFSA-N |
SMILES |
CC=CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4C=CC |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4/C=C/C |
Canonical SMILES |
CC=CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4C=CC |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.